

Spectroscopic Profile of 1-Eicosene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Eicosene**

Cat. No.: **B165122**

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This guide provides a comprehensive overview of the spectroscopic data for **1-Eicosene** ($C_{20}H_{40}$), a long-chain alpha-olefin. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-Eicosene**, both 1H and ^{13}C NMR are crucial for confirming its identity and purity.

1H NMR Spectral Data

The 1H NMR spectrum of **1-Eicosene** is characterized by signals corresponding to its vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration
Vinylic ($=\text{CH}_2$)	~4.90-4.98	Multiplet	2H
Vinylic ($-\text{CH}=$)	~5.75-5.85	Multiplet	1H
Allylic ($-\text{CH}_2\text{-CH}=$)	~2.00-2.05	Multiplet	2H
Aliphatic ($-\text{CH}_2-$) n	~1.20-1.40	Broad Multiplet	32H
Methyl ($-\text{CH}_3$)	~0.88	Triplet	3H

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the **1-Eicosene** molecule.

Carbon Type	Chemical Shift (δ , ppm)
Vinylic ($=\text{CH}_2$)	~114.1
Vinylic ($-\text{CH}=$)	~139.2
Allylic ($-\text{CH}_2\text{-CH}=$)	~33.9
Aliphatic ($-\text{CH}_2-$) n	~28.8-31.9
Terminal Methyl ($-\text{CH}_3$)	~14.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **1-Eicosene** shows characteristic absorptions for its alkene and alkane functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
=C-H Stretch (vinylic)	~3079	Medium
C-H Stretch (aliphatic)	~2850-2960	Strong
C=C Stretch (alkene)	~1642	Medium
=C-H Bend (vinylic)	~910 & 990	Strong
-CH ₂ - Bend (aliphatic)	~1465	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-Eicosene**, Electron Ionization (EI) is a common method.[1]

m/z	Relative Intensity (%)	Possible Fragment
280	~26.90	[M] ⁺ (Molecular Ion)
279	99.99	[M-H] ⁺
111	~26.97	[C ₈ H ₁₅] ⁺
97	~40.98	[C ₇ H ₁₃] ⁺
83	-	[C ₆ H ₁₁] ⁺
57	-	[C ₄ H ₉] ⁺

Note: The table includes the top 5 peaks reported in one source, with other common fragments for long-chain alkenes also listed.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **1-Eicosene** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard like TMS is often added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ^1H or ^{13}C nuclei. The magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.^[3] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation: As **1-Eicosene** is a liquid at room temperature, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.^[4]
- Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.
- Data Acquisition: The sample is applied to the ATR crystal, and the anvil is pressed down to ensure good contact. The infrared spectrum is then recorded over a typical range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.^[5]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - MS)

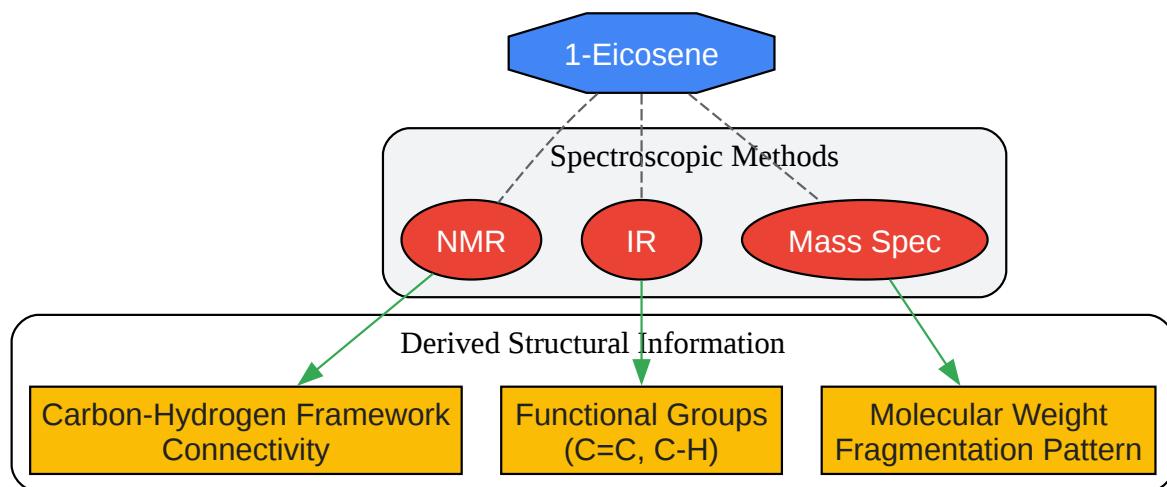
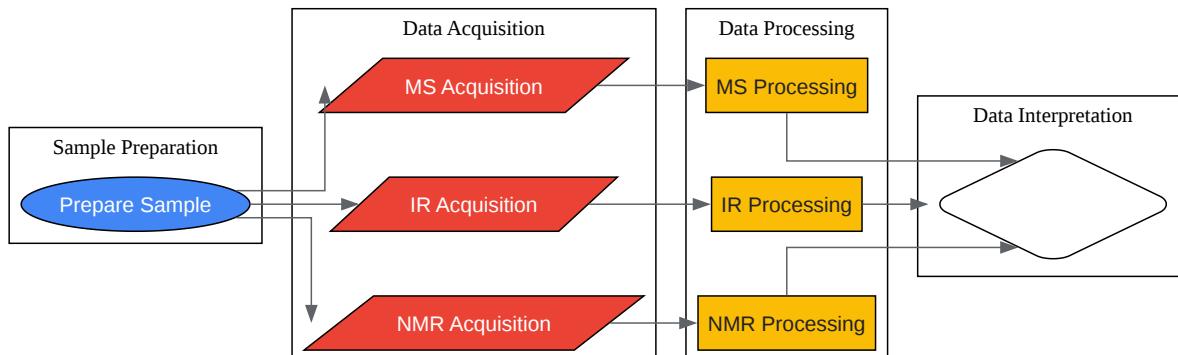
- Sample Introduction: A small amount of the **1-Eicosene** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.^[6]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ($[M]^+$) and fragment ions.[\[1\]](#)

- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Spectroscopic Analysis Workflow



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